Cas no 32673-25-9 (Di-tert-butylphenylphosphine)

Di-tert-butylphenylphosphine is a highly reactive organophosphorus compound, offering excellent stability in various reaction conditions. Its unique structure allows for efficient ligand exchange and promotes sterically hindered phosphorus chemistry. This compound is well-suited for synthesizing complex organic molecules, particularly in catalytic transformations, and provides robust reactivity without the need for harsh conditions.
Di-tert-butylphenylphosphine structure
Di-tert-butylphenylphosphine structure
Product Name:Di-tert-butylphenylphosphine
CAS No:32673-25-9
MF:C14H23P
MW:222.306185007095
MDL:MFCD00049096
CID:315081
PubChem ID:24885714
Update Time:2025-07-15

Di-tert-butylphenylphosphine Chemical and Physical Properties

Names and Identifiers

    • di-tert-Butyl(phenyl)phosphine
    • Di-tert-butylphenylphosphine
    • ditert-butyl(phenyl)phosphane
    • Di-tert-butyl-phenylphosphine
    • NULL
    • Phosphine,bis(1,1-dimethylethyl)phenyl-
    • NSC 244300
    • Phenyldi(tert-butyl)phosphine
    • MDL: MFCD00049096
    • Inchi: 1S/C14H23P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3
    • InChI Key: XOJNEFQLMRCOMS-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 222.15400
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5

Experimental Properties

  • Density: 0.933 g/mL at 25 °C
  • Boiling Point: 124-128 °C/10 mmHg
  • Refractive Index: n20/D 1.5382
  • Solubility: Insuluble (8.9E-4 g/L) (25 ºC),
  • PSA: 13.59000
  • LogP: 4.39080
  • Sensitiveness: air sensitive
  • λmax: 260nm(Cyclohexane)(lit.)

Di-tert-butylphenylphosphine Security Information

  • Hazardous Material transportation number:UN 2845 4.2/PG 1
  • WGK Germany:3
  • Hazard Category Code: R17;R36/37/38
  • Safety Instruction: S; S6; S26
  • Hazardous Material Identification: F Xi
  • Risk Phrases:R17
  • HazardClass:4.2

Di-tert-butylphenylphosphine Pricemore >>

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Di-tert-butylphenylphosphine Production Method

Di-tert-butylphenylphosphine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:32673-25-9)DI-TERT-BUTYLPHENYLPHOSPHINE
Order Number:sfd17195
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
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Di-tert-butylphenylphosphine Related Literature

Additional information on Di-tert-butylphenylphosphine

Introduction to Di-tert-butylphenylphosphine (CAS No. 32673-25-9)

Di-tert-butylphenylphosphine, with the chemical formula C19H31P and CAS number 32673-25-9, is a significant organophosphorus compound widely utilized in the field of organic synthesis and catalysis. This compound, characterized by its bulky tert-butyl groups attached to a phenyl ring, serves as an effective ligand in transition metal catalysis, particularly in cross-coupling reactions. The unique steric and electronic properties of Di-tert-butylphenylphosphine make it a valuable reagent in the development of novel synthetic methodologies and the optimization of existing chemical processes.

The primary application of Di-tert-butylphenylphosphine lies in its role as a ligand in palladium-catalyzed reactions. Its steric bulk helps to prevent unwanted side reactions by selectively coordinating with transition metals, thereby enhancing the efficiency and selectivity of various organic transformations. For instance, it has been extensively used in Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids under mild conditions. This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

In recent years, research has highlighted the utility of Di-tert-butylphenylphosphine in asymmetric catalysis. The introduction of chiral auxiliaries or catalysts can enhance the enantioselectivity of reactions, making this compound indispensable in the synthesis of enantiomerically pure compounds. For example, its use in asymmetric hydrogenation has been reported to yield high enantiomeric excess products, which are crucial for many pharmaceutical applications. The ability to control stereochemistry with high precision underscores the importance of Di-tert-butylphenylphosphine in modern synthetic chemistry.

The compound's stability under various reaction conditions also contributes to its widespread adoption. Unlike some phosphines that degrade under oxidative or acidic environments, Di-tert-butylphenylphosphine remains robust, ensuring consistent performance across multiple synthetic pathways. This stability is particularly advantageous in industrial settings where reproducibility and scalability are paramount.

Advances in computational chemistry have further elucidated the mechanistic aspects of reactions involving Di-tert-butylphenylphosphine. Density functional theory (DFT) studies have provided insights into how the phosphine ligand interacts with transition metals, influencing reaction rates and selectivity. These computational insights have enabled chemists to design more efficient catalysts by tailoring ligand structures to specific reaction needs.

The role of Di-tert-butylphenylphosphine extends beyond traditional organic synthesis into materials science. Its ability to form stable complexes with metals has been exploited in the development of novel materials for optoelectronic applications. For instance, phosphine-based polymers have shown promise in organic light-emitting diodes (OLEDs) due to their tunable electronic properties and thermal stability.

In conclusion, is a versatile and indispensable compound in modern chemistry. Its applications span from pharmaceutical synthesis to advanced materials, underscoring its importance in both academic research and industrial processes. As new methodologies emerge and our understanding of molecular interactions deepens, the utility of this compound is expected to grow even further.

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(CAS:32673-25-9)DI-TERT-BUTYLPHENYLPHOSPHINE
sfd17195
Purity:99%
Quantity:200KG
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